

Zunsemetinib: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

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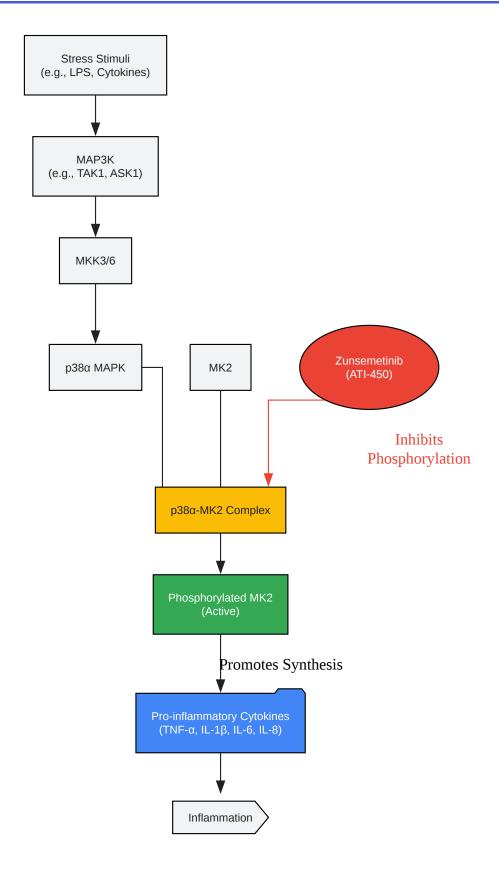
Introduction

Zunsemetinib (formerly ATI-450) is an orally bioavailable small molecule that acts as a selective inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway. By targeting the p38 α MAPK/MK2 signaling axis, **zunsemetinib** was developed to modulate the production of multiple pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α), interleukin-1 alpha and beta (IL-1 α , IL-1 β), IL-6, and IL-8.[1] This document provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of **zunsemetinib**, drawing from data generated during its clinical development for various immuno-inflammatory diseases. Although the development of **zunsemetinib** for rheumatoid arthritis and psoriatic arthritis has been discontinued due to efficacy results in later-stage trials, the data from its early clinical studies offer valuable insights into the behavior of MK2 inhibitors.[2][3]

Mechanism of Action: The p38/MK2 Signaling Pathway

Zunsemetinib selectively inhibits the phosphorylation and activation of MK2 by binding to the p38α MAPK-MK2 complex. This action blocks the downstream signaling cascade that leads to the synthesis of key inflammatory mediators.[1]





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Figure 1: Zunsemetinib's Mechanism of Action in the p38/MK2 Pathway.



Pharmacokinetics

The pharmacokinetic profile of **zunsemetinib** has been characterized in Phase 1 clinical trials involving healthy adult subjects. The drug exhibits dose-proportional pharmacokinetics.[4]

Absorption

Following oral administration, **zunsemetinib** is rapidly absorbed. In a study with healthy subjects, the median time to reach maximum plasma concentration (Tmax) was approximately 2 hours.[5]

Distribution

Currently, there is limited publicly available information on the tissue distribution and protein binding of **zunsemetinib**.

Metabolism

Detailed metabolic pathways of **zunsemetinib** have not been extensively published.

Elimination

The terminal half-life of **zunsemetinib** in healthy volunteers was observed to be between 9 and 12 hours in multiple ascending dose cohorts.[4] A separate study reported a median elimination half-life of 13.4 hours for an 80 mg twice-daily dose and 8.7 hours for a 120 mg twice-daily dose.[5]

Pharmacokinetic Parameters in Healthy Volunteers

The following tables summarize the key pharmacokinetic parameters of **zunsemetinib** from a Phase 1 study in healthy volunteers.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters



Dose Level	Cmax (ng/mL)	AUC (ng*h/mL)
10 mg	Data not specified	Data not specified
30 mg	Data not specified	Data not specified
50 mg	Data not specified	Data not specified
100 mg	~350	Data not specified
Data for Cmax and AUC for all SAD cohorts were not fully available in the reviewed sources. The peak mean plasma concentration for the 100 mg single dose was approximately 350 ng/mL.[6]		

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 7)



Dose Level (BID)	Tmax (median, hours)	t½ (median, hours)	Cmax, Day 7 <i>l</i> Day 1 Ratio	AUC₀-t, Day 7 / Day 1 Ratio
10 mg	Not Specified	9-12	Not Specified	Not Specified
30 mg	Not Specified	9-12	Not Specified	Not Specified
50 mg	Not Specified	9-12	Not Specified	Not Specified
80 mg	2 (range 1-4)	13.4 (range 8.8- 25.8)	1.5	1.5
120 mg	2 (range 1-4)	8.7 (range 5.5- 12.3)	1.07	1.05

Data from

multiple studies

are combined.[4]

[5] Tmax and

half-life data are

from the 80 mg

and 120 mg

cohorts of a

specific Phase 1

study.[5]

Pharmacodynamics

The pharmacodynamic effects of **zunsemetinib** have been assessed through the measurement of downstream biomarker modulation and cytokine inhibition.

Biomarker Modulation

Phosphorylation of heat shock protein 27 (p-HSP27) is a downstream substrate of MK2, and its inhibition serves as a biomarker of **zunsemetinib**'s activity. Dose- and concentration-dependent inhibition of p-HSP27 has been observed.[4]

Cytokine Inhibition



Zunsemetinib has demonstrated dose- and concentration-dependent inhibition of ex vivo stimulated pro-inflammatory cytokines.[4] In a Phase 1 study, mean trough drug levels at the 50 mg twice-daily dose on day 7 exceeded the IC80 for TNF-α, IL-1β, IL-8, and p-HSP27.[4] Furthermore, in a Phase 2a study in patients with rheumatoid arthritis, zunsemetinib led to a sustained reduction in endogenous plasma levels of key inflammatory cytokines including TNFα, MIP-1β, IL-6, and IL-8 over a 12-week treatment period.[1]

Table 3: Ex Vivo Cytokine and Biomarker Inhibition in Healthy Volunteers (50 mg BID, Day 7)

Analyte	Mean Trough Level / IC80	Mean Cmax / IC80	
TNF-α	1.4	3.5	
IL-1β	2.2	5.4	
IL-8	2.3	5.6	
p-HSP27	2.4	6.0	
Data from a Phase 1 study in			

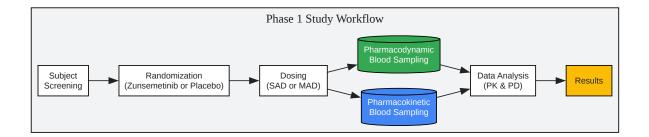
healthy volunteers.[4]

Experimental Protocols Phase 1 Study in Healthy Volunteers (NCT03956672)

- Study Design: This was a randomized, placebo-controlled, single and multiple ascending dose study.[4]
- Participants: Healthy adult subjects.[4]
- Dosing:
 - SAD Cohorts: Single oral doses of 10, 30, 50, and 100 mg of zunsemetinib or placebo.
 - MAD Cohorts: Oral doses of 10, 30, and 50 mg of zunsemetinib or placebo twice daily for 7 days.[4]
- Pharmacokinetic Sampling:



- SAD: Blood samples were collected pre-dose and at multiple time points up to 48 hours post-dose.[7]
- MAD: Blood samples were collected on day 1 at multiple time points, pre-dose on days 2 6, and at multiple time points up to 72 hours after the morning dose on day 7.[7]
- Pharmacodynamic Assessments:
 - Ex Vivo Cytokine Stimulation: Whole blood was stimulated with lipopolysaccharide (LPS) to induce cytokine production. The levels of TNF-α, IL-1β, IL-6, and IL-8 were then quantified.
 - p-HSP27 Measurement: The phosphorylation of HSP27 in response to ex vivo stimulation was measured as a biomarker of MK2 inhibition.[4]



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Figure 2: Workflow of the Phase 1 Clinical Trial.

Phase 2a Study in Rheumatoid Arthritis (ATI-450-RA-201)

- Study Design: A parallel-assignment, placebo-controlled, investigator-blinded/patient-blinded multicenter study.[1]
- Participants: Patients aged 18 to 70 years with moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate.[1]



- Dosing: Zunsemetinib 50 mg oral tablets twice daily or placebo, in combination with a stable weekly dose of methotrexate, for 12 weeks.[1]
- · Pharmacodynamic Assessments:
 - Endogenous Cytokines: Plasma levels of TNF-α, MIP-1β, IL-6, and IL-8 were measured at baseline and throughout the 12-week treatment period.[1]
 - \circ Ex Vivo Stimulated Cytokines: Production of TNF- α and IL-1 β was assessed following ex vivo lipopolysaccharide stimulation of whole blood.[1]

Phase 2b Study in Rheumatoid Arthritis (ATI-450-RA-202)

- Study Design: A randomized, multicenter, double-blind, placebo-controlled, dose-ranging study.[2][8]
- Participants: Patients with moderate to severe RA who have had an inadequate response to methotrexate alone.[2][8]
- Dosing: Zunsemetinib 20 mg twice daily, 50 mg twice daily, or placebo, in combination with methotrexate.[2][8]
- Primary Endpoint: Proportion of patients achieving an ACR20 response at 12 weeks.

Phase 2a Study in Hidradenitis Suppurativa (ATI-450-HS-201)

- Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
- Participants: Patients with moderate to severe hidradenitis suppurativa.
- Dosing: Zunsemetinib 50 mg twice daily or placebo for 12 weeks.
- Primary Endpoint: Change from baseline in inflammatory nodule and abscess count at week 12.



Conclusion

Zunsemetinib is a selective MK2 pathway inhibitor with dose-proportional pharmacokinetics and a half-life that supports twice-daily dosing. It has demonstrated clear pharmacodynamic effects through the inhibition of the downstream biomarker p-HSP27 and the reduction of multiple pro-inflammatory cytokines in both healthy volunteers and patients with rheumatoid arthritis. While the clinical development of **zunsemetinib** for certain inflammatory conditions has been halted, the comprehensive pharmacokinetic and pharmacodynamic data gathered from its clinical trials provide valuable insights for the future development of therapies targeting the p38/MK2 signaling pathway.

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